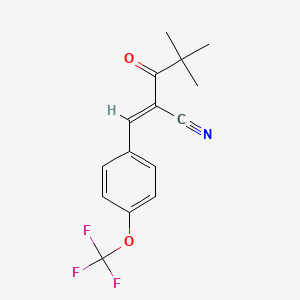

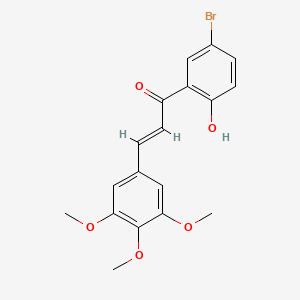

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Br-FHBP and is a sulfonamide derivative that has a unique structure that makes it an ideal candidate for use in various research applications.

Scientific Research Applications

Photodynamic Therapy and Photosensitization

The compound and its derivatives have been explored for their applications in photodynamic therapy (PDT) and as photosensitizers. Studies have shown that new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibit remarkable properties such as high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for Type II photosensitization mechanisms in PDT, making them potentially effective for cancer treatment. The explored compounds demonstrate significant potential as Type II photosensitizers due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Functionalization

Research has delved into the synthesis and functionalization of benzenesulfonamide derivatives. One notable study outlines the gold(I)-catalyzed cascade reaction that leads to the formation of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides. This process involves a rarely observed 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with regard to group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Photophysicochemical Properties

The synthesis and investigation into the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been reported. These studies emphasize the potential of such compounds for photocatalytic applications, highlighting their suitable photosensitizing abilities for environmental and possibly therapeutic applications (Öncül, Öztürk, & Pişkin, 2021).

Heterocyclic Chemistry and Synthesis

The compound's derivatives have been instrumental in heterocyclic chemistry, particularly in the synthesis of furan and benzo[b]furan derivatives. For instance, a method for the synthesis and substitution of 3-aroyl-2-bromobenzo[b]furans has been developed, employing the 2-bromo group as a versatile synthetic handle for both palladium-mediated couplings and direct nucleophilic substitutions. This approach allows for the generation of a wide range of 2-substituted-3-aroyl-benzo[b]furans, showcasing the compound's utility in complex organic synthesis (Gill, Grobelny, Chaplin, & Flynn, 2008).

properties

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMMPODDMQTOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)

![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)

![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)